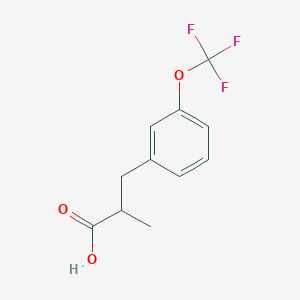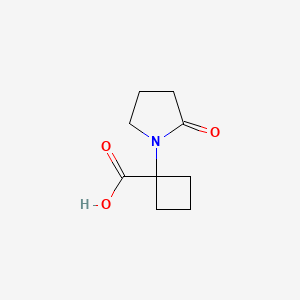
(4-Fluoro-3-methoxybenzyl)isobutylamine
Vue d'ensemble
Description
(4-Fluoro-3-methoxybenzyl)isobutylamine, also known as 4-FMA, is a synthetic molecule that has recently become popular in the scientific community due to its ability to act as a stimulant. 4-FMA is a derivative of the amphetamine family, and is known to have the same effects as other stimulants, such as increased alertness, energy, and focus. However, unlike other stimulants, 4-FMA has not been approved by the FDA for human use, and its effects on the body are still largely unknown.
Applications De Recherche Scientifique
Due to its stimulant properties, (4-Fluoro-3-methoxybenzyl)isobutylamine has been studied extensively in the fields of neuroscience and pharmacology. Research has revealed that (4-Fluoro-3-methoxybenzyl)isobutylamine is a potent dopamine and norepinephrine reuptake inhibitor, meaning that it can increase the levels of these neurotransmitters in the brain. This makes (4-Fluoro-3-methoxybenzyl)isobutylamine an attractive candidate for studying the effects of dopamine and norepinephrine on behavior and cognition. Additionally, (4-Fluoro-3-methoxybenzyl)isobutylamine has been studied as a potential treatment for ADHD, as it has been shown to increase focus and alertness in animal models.
Mécanisme D'action
The mechanism of action of (4-Fluoro-3-methoxybenzyl)isobutylamine is still not fully understood. However, it is believed that the compound works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can lead to increased alertness, energy, and focus. Additionally, (4-Fluoro-3-methoxybenzyl)isobutylamine is thought to increase the release of glutamate, which is a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Fluoro-3-methoxybenzyl)isobutylamine are still largely unknown. However, research has revealed that (4-Fluoro-3-methoxybenzyl)isobutylamine can increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, energy, and focus. Additionally, (4-Fluoro-3-methoxybenzyl)isobutylamine has been shown to increase the release of glutamate, which is a neurotransmitter involved in learning and memory. It is also believed that (4-Fluoro-3-methoxybenzyl)isobutylamine may have some effects on the cardiovascular system, as it has been shown to increase heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Fluoro-3-methoxybenzyl)isobutylamine has a number of advantages for laboratory experiments. For example, it is relatively easy to synthesize, and can be purified by recrystallization or chromatography. Additionally, (4-Fluoro-3-methoxybenzyl)isobutylamine is a potent dopamine and norepinephrine reuptake inhibitor, making it an attractive candidate for studying the effects of these neurotransmitters on behavior and cognition. However, (4-Fluoro-3-methoxybenzyl)isobutylamine has not been approved by the FDA for human use, and its effects on the body are still largely unknown.
Orientations Futures
Given the increasing popularity of (4-Fluoro-3-methoxybenzyl)isobutylamine in the scientific community, there are a number of potential future directions for research. These include further studies into the mechanism of action of (4-Fluoro-3-methoxybenzyl)isobutylamine, as well as its effects on the cardiovascular system. Additionally, further research into the potential therapeutic applications of (4-Fluoro-3-methoxybenzyl)isobutylamine is warranted, as it may have potential as a treatment for ADHD and other conditions. Finally, further research into the long-term safety and efficacy of (4-Fluoro-3-methoxybenzyl)isobutylamine is needed, as it has not yet been approved for human use.
Propriétés
IUPAC Name |
N-[(4-fluoro-3-methoxyphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-9(2)7-14-8-10-4-5-11(13)12(6-10)15-3/h4-6,9,14H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVCWSMKALDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



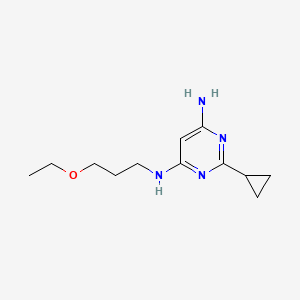





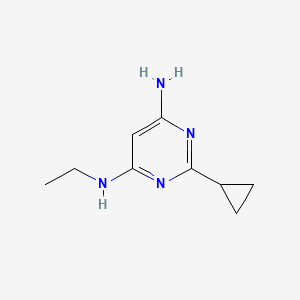



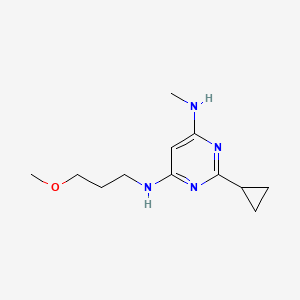
![[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1471673.png)
